molecular formula C23H29ClN2O3 B12452908 1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide

1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B12452908
M. Wt: 416.9 g/mol
InChI Key: GATHMCLYZHNDDY-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a chlorophenyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorophenyl halide.

    Attachment of Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents for nucleophilic substitution, Lewis acids for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
  • 1-[(4-bromophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide
  • 1-[(4-fluorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl and dimethoxyphenyl groups can enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29ClN2O3/c1-28-21-8-5-17(15-22(21)29-2)9-12-25-23(27)19-10-13-26(14-11-19)16-18-3-6-20(24)7-4-18/h3-8,15,19H,9-14,16H2,1-2H3,(H,25,27)

InChI Key

GATHMCLYZHNDDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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